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Compound of Interest

Compound Name: Opicapone

Cat. No.: B609759

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers investigating the
drug interaction profile of Opicapone, a third-generation COMT inhibitor, particularly in the
context of polypharmacy. The following troubleshooting guides and frequently asked questions
(FAQs) are designed to address specific challenges and queries that may arise during pre-
clinical and clinical investigations.
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Issue Encountered

Potential Cause

Recommended Action

Unexpectedly high levodopa
exposure (AUC, Cmax) in

study subjects.

Opicapone is a potent inhibitor
of COMT, the primary enzyme
responsible for levodopa
metabolism when a dopa
decarboxylase inhibitor is co-
administered. This leads to a
significant increase in

levodopa bioavailability.

Anticipate and account for this
interaction. In clinical trial
design, consider a potential
reduction in levodopa dosage
when co-administered with
Opicapone to mitigate the risk
of dopaminergic side effects
such as dyskinesia.[1][2][3]
Monitor subjects closely for

such adverse events.

Variability in Opicapone's effect

on levodopa pharmacokinetics.

The timing of Opicapone
administration relative to
levodopa intake can influence
the extent of the interaction.
Food can also delay and
reduce the absorption of

Opicapone.

Standardize the administration
protocol. It is recommended to
administer Opicapone at least
one hour before or after
levodopa/carbidopa
combinations to minimize
absorption interactions.[4]
Advise subjects to take
Opicapone at bedtime on an
empty stomach to ensure

consistent absorption.

In vitro assays suggest
potential for UGT-mediated
drug interactions, but clinical

significance is unclear.

Opicapone has been shown to
be a broad-spectrum inhibitor
of several UGT isoforms in
vitro, particularly UGT1A9 in
the liver and multiple UGTs in
the intestine.[5][6][7] However,
the clinical relevance of these
findings depends on the co-
administered drug's primary
metabolic pathway and

therapeutic index.

For drugs primarily cleared by
hepatic UGT1A9 or intestinal
UGTs (UGT1A1, 1A7, 1A8,
1A9, 1A10), consider
dedicated clinical drug-drug
interaction (DDI) studies to
evaluate changes in exposure.
[6][7] In silico modeling and
physiologically based
pharmacokinetic (PBPK)
modeling can also help predict
the likelihood of a clinically

significant interaction.
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In vitro studies indicate that The potential for clinically
Opicapone is a reversible significant CYP-mediated
inhibitor of CYP2C8 and interactions is considered low.
CYP2C9.[8] However, [8] However, for investigational
o . considering its high plasma drugs that are sensitive
Conflicting results regarding o
] protein binding (>99%), the substrates of CYP2C8 or
CYP450-mediated ] .
) ] unbound concentration of CYP2C9 with a narrow
interactions. _ _ o _
Opicapone at therapeutic therapeutic index, a cautious
doses is significantly lower approach with a small-scale
than the inhibitory clinical interaction study may
concentrations (IC50) be warranted to definitively
observed in vitro. rule out any interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Opicapone's drug interactions?

Al: The most clinically significant drug interaction with Opicapone is pharmacodynamic in
nature and stems from its primary mechanism of action: potent and sustained inhibition of the
Catechol-O-Methyltransferase (COMT) enzyme. By inhibiting COMT, Opicapone significantly
increases the systemic exposure of levodopa when co-administered.[1][3] It also has the
potential to interact with other drugs metabolized by COMT, such as dobutamine, dopamine,
and epinephrine.

Q2: Is it safe to co-administer Opicapone with MAO-B inhibitors like rasagiline or selegiline?

A2: Yes, selective MAO-B inhibitors can be used concomitantly with Opicapone. Clinical
studies have shown that Opicapone is effective in patients regardless of concurrent rasagiline
use.[9] While there may be a theoretical additive effect on CNS and respiratory depression, no
significant pharmacokinetic interactions have been reported.[10] However, co-administration
with non-selective MAO inhibitors is contraindicated due to the risk of inhibiting catecholamine
metabolism.

Q3: Does Opicapone interact with common Parkinson's disease medications other than
levodopa?
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A3: Post-hoc analyses of clinical trials have investigated the use of Opicapone in patients also
taking dopamine agonists (e.g., pramipexole, ropinirole). These analyses found that
Opicapone effectively reduced "OFF-time" in these patients, suggesting no negative
interaction.[11]

Q4: What is the effect of Opicapone on the pharmacokinetics of warfarin?

A4: A clinical study was designed to evaluate the effect of steady-state Opicapone on the
pharmacokinetics of a single dose of warfarin.[12] While the specific quantitative results of this
study are not detailed in the provided search results, the potential for interaction with drugs
metabolized by CYP2C9 (like warfarin) was investigated due to in-vitro findings. However, the
high protein binding of Opicapone makes a clinically significant interaction unlikely.[8] For
comparison, the COMT inhibitor entacapone showed a slight pharmacokinetic interaction with
R-warfarin but no clinically relevant pharmacodynamic interaction.[13]

Q5: Are there any transporter-mediated drug interactions to be concerned about with
Opicapone?

A5: In vitro studies have shown that Opicapone is a substrate for P-glycoprotein (P-gp) and
Breast Cancer Resistance Protein (BCRP) efflux transporters, as well as the OATP1B3 uptake
transporter. It also showed moderate inhibition of OATP1B1 and OATP1B3 at concentrations
that are unlikely to be clinically relevant given its high protein binding.[8] Therefore, the risk of
clinically significant transporter-mediated drug interactions is considered low.

Quantitative Data on Drug Interactions

Table 1: Effect of Opicapone on Levodopa Pharmacokinetics
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. . Change in
Opicapone Change in Study
Levodopa ] Reference
Dose Levodopa AUC Population
Cmax
1 24.7% (vs. - )
5 mg Not specified PD Patients [1]
placebo)
1 53.9% (vs. -~ )
15 mg Not specified PD Patients [1]
placebo)
1 65.6% (vs. Significant )
30 mg ) PD Patients [1][14]
placebo) increase
Similar or non-
1 ~30% (total o )
50 mg significantly PD Patients [2]
exposure) ]
higher
50 mg Increased Increased PD Patients [3]
Significant o
_ No statistical _
50 mg & 75 mg increase (vs. Healthy Subjects  [15]

entacapone)

difference

Table 2: In Vitro Inhibition of Human UGT and CYP Isoforms by Opicapone
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Inhibition Constant

Enzyme - Inhibition Type Reference
UGTs

UGT1A1 1.31 - 10.58 pM (Ki) Competitive [61[7]
UGT1A7 1.31 - 10.58 pM (Ki) Competitive [61[7]
UGT1A8 1.31 - 10.58 uM (Ki) Competitive [6107]
UGT1A9 1.31 - 10.58 pM (Ki) Competitive [6107]
UGT1A10 1.31 - 10.58 pM (Ki) Competitive [6107]

CYPs

CYP2C8 3.6 ug/ml (IC50) Reversible [8]
CYP2C9 9.6 pg/ml (IC50) Reversible [8]

Experimental Protocols

1.

Clinical Study of Opicapone's Effect on Levodopa Pharmacokinetics

Study Design: A randomized, multicentre, double-blind, placebo-controlled, parallel-group
study.

Participants: Patients with Parkinson's disease treated with standard-release
levodopa/carbidopa or levodopa/benserazide and experiencing motor fluctuations.

Methodology:

o Subijects were assigned to receive once-daily placebo or Opicapone (5 mg, 15 mg, or 30
mg) for up to 28 days.

o Two levodopa tests were performed: one at baseline and another at the end of the
maintenance phase.

o Serial blood samples were collected over a 6-hour period after levodopa administration to
determine plasma levodopa concentrations.
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o Pharmacokinetic parameters (AUC, Cmax) were calculated and compared between the
Opicapone and placebo groups.

o Erythrocyte soluble COMT (S-COMT) activity was also measured to assess the
pharmacodynamic effect of Opicapone.[1]

2. In Vitro Assessment of Opicapone's Inhibition of CYP450 Enzymes

o Objective: To determine the potential of Opicapone to inhibit major cytochrome P450
isoforms.

» Methodology:
o Pooled human liver microsomes were used as the enzyme source.

o Isoform-specific probe substrates were incubated with a range of Opicapone
concentrations (typically 0.1 - 25 uM).

o The reaction was initiated by adding the cofactor (NADPH).

o After a defined incubation period, the formation of the specific metabolite was measured
using LC-MS/MS.

o The rate of metabolite formation in the presence of Opicapone was compared to a vehicle
control to determine the percentage of inhibition.

o The IC50 value (the concentration of Opicapone that causes 50% inhibition of enzyme
activity) was then calculated.[8][16]

3. In Vitro Investigation of Opicapone's Effect on Human UGT Isoforms

o Objective: To systematically evaluate the inhibitory effects of Opicapone on human UDP-
glucuronosyltransferase (UGT) activities.

e Methodology:

o Recombinant human UGT isoforms (e.g., UGT1A1l, 1A7, 1A8, 1A9, 1A10) were used.
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o A probe substrate for each UGT isoform was incubated with the enzyme in the presence of
varying concentrations of Opicapone.

o The reaction was initiated by the addition of the cofactor UDPGA.

o The formation of the glucuronidated metabolite was quantified by a suitable analytical
method (e.g., HPLC or LC-MS/MS).

o IC50 values were determined by plotting the percentage of inhibition against the
Opicapone concentration.

o Inhibition kinetic experiments were conducted to determine the type of inhibition (e.g.,
competitive) and the inhibition constant (Ki).[6][7][17]
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Caption: Mechanism of Opicapone's primary drug interaction.
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Caption: Workflow for investigating potential drug-drug interactions.
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Caption: Logical relationship of Opicapone's effect on levodopa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609759#potential-drug-interactions-with-opicapone-
in-polypharmacy-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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